![molecular formula C19H16ClN3OS B2412946 1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline CAS No. 851079-22-6](/img/structure/B2412946.png)

1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

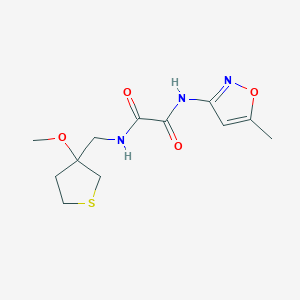

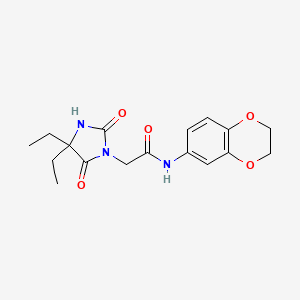

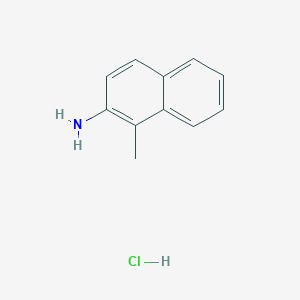

“1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an indoline group, which is a heterocyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring and an indoline group . The imidazole ring is known as 1,3-diazole and contains two nitrogen atoms . The indoline group is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing five-membered ring .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research indicates that 1H-Indole derivatives, which are closely related to the compound , have been synthesized and found to exhibit significant antibacterial and antifungal activities. These compounds were effective against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli, as well as fungi like Aspergillus niger and Candida albicans (2020, Letters in Applied NanoBioScience).

Antiaggregatory Effects

A study on derivatives of 1-(4,5-dihydro-1H-imidazol-2-yl)indole, which are structurally similar to the target compound, demonstrated antiaggregatory activity in human platelets. This research may suggest potential therapeutic applications of related compounds in conditions involving platelet aggregation (2000, Farmaco).

Anti-inflammatory Agents

Synthesis of certain 1H-indole derivatives has shown promising results in their evaluation as anti-inflammatory agents. This suggests potential for related compounds in treating inflammation (2022, Current Drug Discovery Technologies).

Aromatase Inhibition

In the context of cancer research, specific 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles have been identified as potent inhibitors of aromatase, an enzyme crucial in estrogen biosynthesis. This indicates a potential application of related compounds in the treatment of estrogen-dependent cancers (2006, Bioorganic & Medicinal Chemistry Letters).

Corrosion Inhibition

Some indoline compounds, which are structurally related to the compound of interest, have shown effectiveness as corrosion inhibitors on steel surfaces. This suggests potential industrial applications in protecting metals from corrosion (2015, Journal of Materials Engineering and Performance).

properties

IUPAC Name |

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3OS/c20-15-5-7-16(8-6-15)22-12-10-21-19(22)25-13-18(24)23-11-9-14-3-1-2-4-17(14)23/h1-8,10,12H,9,11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAGBPHYPBYMJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2412865.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2412867.png)

![(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2412875.png)

![8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2412886.png)